N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide
CAS No.: 895469-93-9
Cat. No.: VC7304834
Molecular Formula: C17H12BrFN2O3S2
Molecular Weight: 455.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895469-93-9 |
|---|---|
| Molecular Formula | C17H12BrFN2O3S2 |
| Molecular Weight | 455.32 |
| IUPAC Name | N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfonylacetamide |
| Standard InChI | InChI=1S/C17H12BrFN2O3S2/c18-12-3-1-11(2-4-12)15-9-25-17(20-15)21-16(22)10-26(23,24)14-7-5-13(19)6-8-14/h1-9H,10H2,(H,20,21,22) |
| Standard InChI Key | HRYDQIDYDLZBJN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)Br |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at the 4-position with a 4-bromophenyl group. The 2-position of the thiazole is functionalized with an acetamide group, which itself is modified by a sulfonyl moiety attached to a 4-fluorophenyl ring. This arrangement creates a planar, conjugated system that enhances molecular stability and facilitates π-π interactions with biological targets.
The SMILES notation (C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)Br) succinctly captures this topology, highlighting the bromine and fluorine atoms as critical substituents influencing reactivity.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₂BrFN₂O₃S₂ |
| Molecular Weight | 455.32 g/mol |
| IUPAC Name | N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfonylacetamide |
| CAS Registry Number | 895469-93-9 |
| InChI Key | HRYDQIDYDLZBJN-UHFFFAOYSA-N |
The presence of bromine (atomic radius: 1.85 Å) and fluorine (0.64 Å) introduces steric and electronic contrasts. Bromine's polarizability enhances hydrophobic interactions, while fluorine's electronegativity (-3.98 on the Pauling scale) strengthens hydrogen bonding and dipole-dipole interactions.
Synthesis and Modification
Synthetic Pathways
The synthesis typically proceeds through a multi-step sequence:
-
Thiazole Core Formation: Condensation of 4-bromophenylthioamide with α-haloacetophenone derivatives under acidic conditions yields the 4-(4-bromophenyl)thiazol-2-amine intermediate.
-
Sulfonylation: Reaction of the amine with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) introduces the sulfonylacetamide moiety.
-
Purification: Chromatographic techniques isolate the product, with yields optimized to ~65-70% through controlled temperature (40-50°C) and inert atmospheres.
Structural Analogues
While direct comparisons are scarce, halogen substitution patterns profoundly influence activity:
-
Bromine vs. Chlorine: Bromine's larger van der Waals radius (1.85 Å vs. 1.75 Å) may enhance binding to hydrophobic enzyme pockets.
-
Fluorine vs. Methyl: Fluorine's electronegativity improves metabolic stability compared to methyl groups, which primarily modulate lipophilicity .
Biological Activity and Mechanisms
Anticancer Prospects
Molecular docking studies suggest that the sulfonyl group chelates metal ions in kinase active sites, while the thiazole nitrogen participates in hydrogen bonding with ATP-binding domains . Bromine's electron-withdrawing effect may stabilize charge-transfer complexes with DNA, potentiating intercalation or alkylation mechanisms .
Pharmacokinetic Considerations
Metabolism and Excretion
Fluorine's resistance to oxidative metabolism extends the half-life, while bromine undergoes hepatic debromination via cytochrome P450 enzymes (e.g., CYP3A4), producing water-soluble metabolites excreted renally .
Applications and Future Directions
Therapeutic Development
-
Antimicrobial Agents: Structural optimization could target multidrug-resistant Staphylococcus aureus (MRSA) and Candida auris.
-
Kinase Inhibitors: The sulfonylacetamide moiety shows affinity for tyrosine kinases implicated in oncology .
Material Science
Thiazole's aromaticity and bromine's heavy atom effect make this compound a candidate for organic semiconductors or X-ray contrast agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume